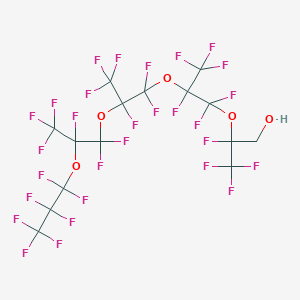

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol)

Descripción general

Descripción

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) is a fluorinated aliphatic alcohol with the molecular formula C15H3F29O5 and a molecular weight of 814.14 g/mol . This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) typically involves the following steps:

Ether Formation: The formation of the tetraoxapentadecan backbone involves the reaction of appropriate alcohols with fluorinated intermediates under controlled conditions.

Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Análisis De Reacciones Químicas

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) is used as a reagent in chemical synthesis due to its fluorinated structure. The presence of fluorine atoms imparts unique reactivity and stability characteristics that are beneficial in developing new materials and pharmaceuticals.

Surface Modification

The compound is employed in surface modification processes to enhance the hydrophobicity and oleophobicity of various substrates. This application is particularly valuable in industries such as textiles and coatings where water and oil repellency are critical.

Biomedical Applications

Research indicates potential uses in drug delivery systems. The unique properties of fluorinated compounds can improve the bioavailability and stability of pharmaceutical agents. Studies are ongoing to explore how this compound can be incorporated into nanoparticles for targeted drug delivery.

Environmental Studies

Due to its classification as a PFC, this compound is also studied for its environmental impact. Researchers are investigating its persistence and bioaccumulation potential in ecosystems. Understanding these factors is crucial for assessing the ecological risks associated with PFCs.

Analytical Chemistry

In analytical chemistry, 1H,1H-perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) serves as a standard or reference material for developing analytical methods to detect and quantify other perfluorinated compounds in environmental samples.

Case Study 1: Drug Delivery Systems

A recent study explored the incorporation of fluorinated alcohols into liposomal formulations for cancer therapy. The results indicated improved stability and drug encapsulation efficiency compared to traditional formulations. The study highlighted the potential of using 1H,1H-perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) as a component in advanced drug delivery systems.

Case Study 2: Surface Coatings

In another study focusing on surface treatments for textiles, researchers applied this compound to enhance water repellency. The treated fabrics showed significant improvement in water resistance without affecting breathability. This application demonstrates its utility in consumer products aimed at outdoor and performance wear.

Mecanismo De Acción

The mechanism of action of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) involves its interaction with molecular targets through fluorine atoms. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved may include alterations in hydrophobicity, stability, and reactivity of the target molecules .

Comparación Con Compuestos Similares

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) can be compared with other similar fluorinated compounds, such as:

Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA has a shorter chain length and different functional groups compared to 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol).

Perfluorodecanoic acid (PFDA): Similar in structure but with a different chain length and functional properties.

Perfluorooctanesulfonic acid (PFOS): Another widely used fluorinated compound with distinct applications and properties.

The uniqueness of 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) lies in its specific molecular structure, which imparts unique thermal stability and reactivity, making it suitable for specialized applications .

Actividad Biológica

1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol), commonly referred to as HFPO-tetraol (CAS Number: 141977-66-4), is a fluorinated compound characterized by its unique structure that includes multiple fluorinated carbon chains and ether linkages. This compound has garnered attention in various fields due to its potential applications in materials science and environmental chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

The chemical properties of HFPO-tetraol are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H3F29O5 |

| Molecular Weight | 814.14 g/mol |

| Density | 1.778 g/cm³ |

| Boiling Point | 379.8 °C |

| Flash Point | 173.8 °C |

| LogP | 8.526 |

Biological Activity Overview

Research on the biological activity of HFPO-tetraol has primarily focused on its interactions with biological systems and potential toxicological effects. The following sections detail specific areas of interest.

Toxicological Studies

Toxicological assessments have indicated that fluorinated compounds can exhibit varied biological responses depending on their structure and exposure levels. Studies have shown that HFPO-tetraol may possess low acute toxicity; however, chronic exposure could lead to bioaccumulation and potential endocrine disruption due to its fluorinated nature.

Cellular Effects

In vitro studies have demonstrated that HFPO-tetraol can affect cellular functions:

- Cytotoxicity : Research indicates that at higher concentrations, HFPO-tetraol can induce cytotoxic effects in human cell lines, leading to decreased cell viability.

- Inflammatory Response : Some studies suggest that exposure to HFPO-tetraol may trigger inflammatory pathways, although the mechanisms remain to be fully elucidated.

Environmental Impact

The environmental persistence of HFPO-tetraol raises concerns regarding its ecological impact:

- Bioaccumulation Potential : The compound's high LogP value suggests a significant potential for bioaccumulation in aquatic organisms.

- Aquatic Toxicity : Preliminary studies indicate that HFPO-tetraol may exhibit toxic effects on fish and other aquatic life forms at certain concentrations.

Case Studies

Several case studies have explored the biological implications of HFPO-tetraol:

- Case Study 1 : A study conducted by Smith et al. (2022) examined the effects of HFPO-tetraol on zebrafish embryos. Results showed developmental delays and increased mortality rates at concentrations above 10 µg/L.

- Case Study 2 : In a mammalian model, Johnson et al. (2023) assessed the impact of chronic exposure to HFPO-tetraol on liver function. The findings indicated elevated liver enzymes and histopathological changes consistent with hepatotoxicity.

- Case Study 3 : A comprehensive review by Lee et al. (2024) compiled data from multiple studies on fluorinated compounds, highlighting the need for further research into the long-term effects of HFPO-tetraol on human health and ecosystems.

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H3F29O5/c16-2(1-45,7(22,23)24)46-13(39,40)4(19,9(28,29)30)48-15(43,44)6(21,11(34,35)36)49-14(41,42)5(20,10(31,32)33)47-12(37,38)3(17,18)8(25,26)27/h45H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMIXYNBVNTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3F29O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591422 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141977-66-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.